molecular formula C5H11NS B13550499 3-Pyrrolidinemethanethiol CAS No. 141699-71-0

3-Pyrrolidinemethanethiol

Cat. No.: B13550499
CAS No.: 141699-71-0
M. Wt: 117.22 g/mol
InChI Key: AISXPGCHRYXEPF-UHFFFAOYSA-N
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Description

3-Pyrrolidinemethanethiol (CAS: 6485-79-6) is a sulfur-containing heterocyclic compound characterized by a pyrrolidine ring (a five-membered saturated amine ring) with a methanethiol (-CH₂SH) substituent at the 3-position. Its molecular formula is C₅H₁₁NS, with a molecular weight of 117.21 g/mol. The compound’s structure combines the rigidity of the pyrrolidine ring with the nucleophilic reactivity of the thiol group, making it valuable in pharmaceutical synthesis, catalysis, and ligand design. Thiols like 3-Pyrrolidinemethanethiol are prone to oxidation, forming disulfide bonds, and participate in alkylation or metal-coordination reactions.

Properties

IUPAC Name

pyrrolidin-3-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c7-4-5-1-2-6-3-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXPGCHRYXEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312086
Record name 3-Pyrrolidinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-71-0
Record name 3-Pyrrolidinemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141699-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyrrolidinemethanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired thiol compound.

Industrial Production Methods

In an industrial setting, the production of 3-Pyrrolidinemethanethiol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinemethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding sulfides

    Substitution: Various substituted pyrrolidinemethanethiol derivatives

Scientific Research Applications

3-Pyrrolidinemethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This reactivity is exploited in enzyme inhibition studies and the development of thiol-based drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights sulfur-containing heterocycles and pyrrolidine derivatives, which serve as relevant comparators. Below is a detailed analysis:

Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
3-Pyrrolidinemethanethiol Pyrrolidine Methanethiol (-CH₂SH) 117.21
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () Oxadiazole Thione (C=S), pyrimidinyl-thio ~256.34 (calculated)
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine () Pyrrolidine Pyridinylpropionyl, tert-butyl ~443.57 (calculated)
  • Key Differences: 3-Pyrrolidinemethanethiol features a simple pyrrolidine-thiol structure, prioritizing nucleophilicity. The prolyl-pyrrolidine derivative () includes bulky tert-butyl and pyridinyl groups, influencing steric hindrance and solubility .

Research Findings and Contradictions

  • Synthetic Challenges :
    • Thiols like 3-Pyrrolidinemethanethiol are sensitive to oxidation, unlike the stable thione group in ’s oxadiazole derivative .
    • Acidic conditions (e.g., HCl in ) may destabilize free thiols, necessitating inert atmospheres or reducing agents during synthesis.
  • Analytical Techniques :
    • Both ¹H NMR and ESI-MS (used in ) are critical for confirming thiol-containing structures, though thiol protons (SH) may appear as broad singlets in NMR .

Biological Activity

3-Pyrrolidinemethanethiol, a sulfur-containing organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-Pyrrolidinemethanethiol, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

3-Pyrrolidinemethanethiol is characterized by its pyrrolidine ring structure with a thiol (-SH) group. This unique configuration contributes to its reactivity and biological interactions. The compound's molecular formula is C5H11NSC_5H_{11}NS, and its structural representation can be depicted as follows:

Structure C5H11NS\text{Structure }\quad \text{C}_5\text{H}_{11}\text{NS}

Pharmacological Properties

Research has indicated that 3-Pyrrolidinemethanethiol exhibits various pharmacological effects, including:

  • Antioxidant Activity : The thiol group in 3-Pyrrolidinemethanethiol is known to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary investigations indicate that 3-Pyrrolidinemethanethiol may possess antimicrobial properties against certain bacterial strains.

The biological activity of 3-Pyrrolidinemethanethiol can be attributed to several mechanisms:

  • Redox Reactions : The thiol group can participate in redox reactions, which are essential for cellular signaling and protection against oxidative damage.
  • Enzyme Modulation : This compound may influence the activity of various enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
NeuroprotectiveProtects neuronal cells from damage
AntimicrobialInhibits growth of specific bacteria

Case Study Analysis

A notable study investigated the neuroprotective effects of 3-Pyrrolidinemethanethiol in a model of oxidative stress-induced neuronal injury. The results demonstrated significant reductions in cell death and improvements in neuronal function when treated with this compound. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

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